molecular formula C9H8F3NO2 B1297679 N-[2-(Trifluoromethoxy)phenyl]acetamide CAS No. 3832-55-1

N-[2-(Trifluoromethoxy)phenyl]acetamide

Cat. No.: B1297679
CAS No.: 3832-55-1
M. Wt: 219.16 g/mol
InChI Key: KZBHIVIJYKKLHL-UHFFFAOYSA-N
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Description

“N-[2-(Trifluoromethoxy)phenyl]acetamide” is a chemical compound with the molecular formula C9H8F3NO2 . It has an average mass of 219.161 Da and a monoisotopic mass of 219.050720 Da .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For example, Liepa et al. synthesized a related compound via the treatment of 2-trifluoromethoxy cyanoacetanilide with 4-sulfanyl-2-methyl-butan-2-ol in methane sulfonic acid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reactivity and reactions of this class of compounds, including “this compound”, are often used to obtain biologically active novel heterocyclic moieties . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C9H8F3NO2, an average mass of 219.161 Da, and a monoisotopic mass of 219.050720 Da .

Scientific Research Applications

Electrophilic Fluorinating Agent

  • N-[2-(Trifluoromethoxy)phenyl]acetamide has been explored for its potential as an electrophilic fluorinating agent. A study by Banks, Besheesh, and Tsiliopoulos (1996) found that derivatives of this compound could be effective in introducing fluorine atoms into various substrates under mild conditions, highlighting its potential utility in chemical synthesis and pharmaceutical research (Banks, Besheesh, & Tsiliopoulos, 1996).

Synthesis and Structure Analysis

  • The synthesis and structural analysis of this compound derivatives have been a significant focus. Studies have detailed the synthesis process and molecular structure analysis, emphasizing the compound's utility in developing novel chemical entities. For instance, Jian-wei (2009) investigated the synthesis and yield optimization of N-phenyl-2,2-di(4-chlorophenoxy)acetamide (Jian-wei, 2009). Aayisha et al. (2019) conducted a detailed vibrational and computational analysis of the compound, providing insights into its structural, electrical, and chemical activities (Aayisha et al., 2019).

Potential Pesticides

  • Research by Olszewska, Pikus, and Tarasiuk (2008) characterized derivatives of this compound as potential pesticides. Their study included X-ray powder diffraction of these organic compounds, contributing to the development of new pesticides (Olszewska, Pikus, & Tarasiuk, 2008).

Properties

IUPAC Name

N-[2-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-6(14)13-7-4-2-3-5-8(7)15-9(10,11)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBHIVIJYKKLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344966
Record name N-[2-(Trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3832-55-1
Record name N-[2-(Trifluoromethoxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3832-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(Trifluoromethoxy)acetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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